molecular formula C21H20ClN3O2S2 B5172349 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No. B5172349
M. Wt: 446.0 g/mol
InChI Key: DTRCPPSLMFOHAO-UHFFFAOYSA-N
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Description

4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the inhibition of the enzyme tubulin, which is essential for cell division. The compound binds to the tubulin protein and prevents its polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects.

Future Directions

There are several future directions for the study of 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in combination with other chemotherapeutic agents to improve its efficacy. Additionally, further research is needed to understand the compound's off-target effects and potential toxicity in vivo.

Synthesis Methods

The synthesis of 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 4-butoxybenzoyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

The 4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide compound has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry and drug development. The compound has been shown to possess significant anti-cancer activity, and it has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

4-butoxy-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-2-3-12-27-17-10-6-15(7-11-17)19(26)24-20(28)25-21-23-18(13-29-21)14-4-8-16(22)9-5-14/h4-11,13H,2-3,12H2,1H3,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRCPPSLMFOHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

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